molecular formula C16H13BrN2O2S B11440615 N-(3-bromophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

N-(3-bromophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

Cat. No.: B11440615
M. Wt: 377.3 g/mol
InChI Key: JONZXNNBHQZINK-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a synthetic organic compound featuring a benzothiazole core fused with a propanamide chain and a 3-bromophenyl substituent. The benzothiazole moiety (2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl) contributes to its planar aromatic structure, while the bromine atom on the phenyl ring introduces steric bulk and electron-withdrawing effects.

Properties

Molecular Formula

C16H13BrN2O2S

Molecular Weight

377.3 g/mol

IUPAC Name

N-(3-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C16H13BrN2O2S/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-13-6-1-2-7-14(13)22-16(19)21/h1-7,10H,8-9H2,(H,18,20)

InChI Key

JONZXNNBHQZINK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Biological Activity

N-(3-bromophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound features a bromophenyl moiety and a benzothiazole derivative, which are known for their diverse biological activities. The presence of these functional groups contributes to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that derivatives of benzothiazole can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
  • Mechanism of Action : The mechanism involves the activation of apoptotic pathways, evidenced by increased levels of p53 and caspase activation in treated cells. This suggests that the compound may act through similar pathways as established anticancer drugs like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-715.63
A54912.34
HeLa10.50

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored:

  • Selectivity : Compounds related to this compound have shown selective activity against Gram-positive bacteria while exhibiting lower efficacy against Gram-negative strains .
Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus32Active
Escherichia coli>128Inactive

Case Studies

  • Study on Apoptosis Induction : A study investigated the effect of a similar benzothiazole derivative on MCF-7 cells, revealing that treatment led to significant apoptosis characterized by morphological changes and DNA fragmentation. Flow cytometry confirmed an increase in early apoptotic cells .
  • In vivo Studies : Preliminary in vivo studies using animal models have indicated that administration of related compounds resulted in reduced tumor growth rates compared to controls, suggesting potential for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing core heterocyclic systems (benzothiazole, triazole, thiazolidinone) or propanamide-linked aromatic substituents. Key differences in substituents, electronic properties, and reported activities are highlighted.

Benzothiazole-Based Analogs

Compound Name Core Structure Substituents Key Properties/Applications References
N-(3-bromophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide Benzothiazole + propanamide 3-bromophenyl Potential NLO properties, enzyme inhibition
N-(2,5-dimethylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide Benzothiazole + propanamide 2,5-dimethylphenyl Screening compound for biological activity
N-(3-Acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide Oxidized benzothiazole 3-acetylphenyl Enhanced solubility due to sulfone group
  • Structural Insights :
    • The 3-bromophenyl substituent in the target compound increases steric hindrance and electron-withdrawing effects compared to the 2,5-dimethylphenyl analog, which has electron-donating methyl groups .
    • The oxidized benzothiazole (1,1-dioxido) in improves solubility but may reduce aromaticity, affecting π-π stacking interactions.

Triazole-Based Analogs

Compound Name Core Structure Substituents Key Properties/Applications References
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(substituted phenyl)propanamide Triazole + propanamide 3-bromophenyl + varied groups Nonlinear optical (NLO) materials
  • Functional Comparison :
    • Triazole derivatives exhibit strong NLO responses due to conjugated π-systems and polarizable sulfur atoms. However, benzothiazole-based compounds (e.g., target molecule) may offer superior thermal stability and rigidity .
    • The 3-bromophenyl group in both triazole and benzothiazole analogs enhances electron-deficient character, critical for charge-transfer interactions in NLO applications .

Thiazolidinone-Based Analogs

Compound Name Core Structure Substituents Key Properties/Applications References
3-[(Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(2-nitrophenyl)propanamide Thiazolidinone + propanamide 3-bromobenzylidene + nitro High-yield synthesis (85%)
  • Activity Insights: The thioxothiazolidinone core introduces a reactive sulfur atom, enabling nucleophilic substitutions. This contrasts with the benzothiazole core, which is more chemically inert .

Benzoxazole-Based Analogs

Compound Name Core Structure Substituents Key Properties/Applications References
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide Benzoxazole + acetamide Thiophenyl-pyridinyl Not specified
  • Electronic Differences :
    • Replacing benzothiazole’s sulfur with oxygen (benzoxazole) reduces polarizability, which may diminish NLO performance but improve biocompatibility .

Data Tables for Comparative Analysis

Table 1: Electronic Properties of Substituents

Substituent Electronic Effect Steric Bulk Example Compound
3-Bromophenyl Strong electron-withdrawing High Target compound
2,5-Dimethylphenyl Electron-donating Moderate C489-0330
2-Nitrophenyl Very strong electron-withdrawing High Thiazolidinone analog

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